(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone
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Overview
Description
(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the reaction of 2-methyl-1,6-naphthyridine with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often require an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine derivatives with reduced functional groups .
Scientific Research Applications
(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A core structure similar to (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone but without the morpholine moiety.
2,7-Naphthyridine: Another isomer of naphthyridine with different substitution patterns and properties.
Uniqueness
This compound is unique due to the presence of both the naphthyridine core and the morpholine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(2-methyl-1,6-naphthyridin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H15N3O2/c1-10-12(14(18)17-4-6-19-7-5-17)8-11-9-15-3-2-13(11)16-10/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
RJDXLUNSFZTPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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